![molecular formula C12H12ClNO3 B1468652 1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1498234-77-7](/img/structure/B1468652.png)
1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives exhibit a variety of chemical reactions. The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .Scientific Research Applications
C-H Functionalization in Cyclic Amines
1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid relates to the broader field of cyclic amine functionalization. For instance, Kang et al. (2015) demonstrated that cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process generates conjugated azomethine ylides, leading to ring-fused pyrrolines and pyrroles, which are vital in synthesizing various organic compounds (Kang, Richers, Sawicki, & Seidel, 2015).
Extraction Studies
Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid, a compound structurally related to this compound. Their study involved using 1-dioctylphosphoryloctane with various diluents, highlighting the significance of such compounds in extraction processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
Hideg and Lex (1984) described a method to synthesize mono-and di-carboxylic acid derivatives of pyrrolidin-1-oxyl, a process involving Michael addition and ring closure, which might be relevant for the synthesis of derivatives of this compound (Hideg & Lex, 1984).
Co-Crystal Structure Studies
Chesna et al. (2017) studied the co-crystal structure of benzoic acid and l-proline, revealing insights into the structural dynamics of compounds similar to this compound. Their work contributes to understanding non-centrosymmetric co-crystallization in pharmaceutical and crystallography research (Chesna, Cox, Basso, & Benedict, 2017).
Pyrrole and Pyrrole Derivatives
Anderson and Liu (2000) highlighted the significance of pyrrole and its derivatives in biological molecules. Given the structural similarity, this research provides context for the potential applications of this compound in synthesizing biologically active molecules (Anderson & Liu, 2000).
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Biochemical Pathways
Compounds containing the pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different enzymes and receptors .
Pharmacokinetics
Compounds containing the pyrrolidine ring are known to have diverse pharmacokinetic properties, which can be influenced by the nature and position of substituents on the ring .
Result of Action
Compounds containing the pyrrolidine ring are known to have diverse biological activities, which can be influenced by the nature and position of substituents on the ring .
Action Environment
The activity of compounds containing the pyrrolidine ring can be influenced by various environmental factors, including ph, temperature, and the presence of other molecules .
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds like pyrrolidine. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising area of research.
properties
IUPAC Name |
1-(2-chlorobenzoyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-9(10)11(15)14-6-5-8(7-14)12(16)17/h1-4,8H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGKKBMPCNACMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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